molecular formula C8H9N3O2S B1450633 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1934800-66-4

3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1450633
CAS No.: 1934800-66-4
M. Wt: 211.24 g/mol
InChI Key: LTNJMJNELSRHSI-UHFFFAOYSA-N
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Description

The compound 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical of high interest in medicinal chemistry research due to its privileged thieno[3,2-d]pyrimidine scaffold . This fused bicyclic system is a purine analogue, which allows it to interact with a wide array of biological targets, making it a versatile template for drug discovery efforts . The 2,4-dione (or dione) moiety is a common feature in active compounds and serves as a key pharmacophore . The 2-aminoethyl side chain at the N3 position provides a handle for further functionalization, enabling researchers to develop structure-activity relationships (SAR) or to conjugate the core structure to other molecular entities. Primary research applications for this scaffold have focused on oncology and anti-infective development. Thieno[3,2-d]pyrimidine derivatives have demonstrated significant antiproliferative activities against various cancer cell lines, including leukemia (L1210, CCRF-CEM) and cervical adenocarcinoma (HeLa), by inducing cell cycle arrest and apoptosis . In non-small cell lung cancer (NSCLC) models, closely related inhibitors have been shown to deactivate the mitogen-activated protein kinase (MAPK) pathway, which is a crucial signaling route for cell proliferation . Furthermore, this class of compounds is being actively investigated as bifunctional inhibitors for challenging targets, such as in diffuse large B-cell lymphoma (DLBCL) . Beyond oncology, the thieno[3,2-d]pyrimidine core exhibits promising anti-infective properties, with research reporting activities against various bacteria, fungi, and parasites . The synthesis of the thieno[3,2-d]pyrimidine core typically begins with cyclization of 2-methyl-3-aminothiophene carboxylate precursors . The key 2,4-dichloro intermediate can be efficiently functionalized through nucleophilic substitution, where the C4-chloro group is more reactive than the C2-chloro group, allowing for selective modification . The 2-aminoethyl substituent can be introduced at the N3 position at an appropriate synthetic stage. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(2-aminoethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-2-3-11-7(12)6-5(1-4-14-6)10-8(11)13/h1,4H,2-3,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNJMJNELSRHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=O)N(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones

  • Starting Materials: Methyl 3-aminothiophene-2-carboxylate (0.01 mol) and an appropriate isocyanate (e.g., 2-chloroethyl isocyanate).
  • Solvent: Anhydrous dioxane.
  • Conditions: The mixture is heated at 60°C for 6 hours.
  • Post-reaction Treatment: Solvent removal via rotary evaporation; addition of 1M sodium methoxide in methanol; heating at 60°C for 6 hours.
  • Isolation: Acidification with hydrochloric acid to weakly acidic pH; filtration and washing of the precipitated solid.
  • Purification: Recrystallization from isopropanol:DMF (1:1).
  • Yield and Characterization: Yields around 74%; melting point 182-184°C; confirmed by ^1H NMR and elemental analysis.

This method was used to prepare 3-(2-chloroethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which can be further transformed into the aminoethyl derivative by nucleophilic substitution of the chloro group with ammonia or amines.

Alternative Cyclization Methods

  • Cyclization of Amino Esters with Formamide:
    • Amino esters of thiophene derivatives are heated with formamide under reflux or microwave irradiation.
    • This yields thieno[3,2-d]pyrimidin-4-one intermediates, which can be further modified.
  • Condensation with Cyanamides and Acid Catalysis:
    • N-(pyrimidin-2-yl)cyanamide and strong hydrochloric acid are reacted with methyl 3-aminothiophene-2-carboxylate.
    • This affords 2-(pyrimidine-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-ones, which can be further transformed.

Comparative Data Table of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Notes Reference
Reaction of methyl 3-aminothiophene-2-carboxylate with isocyanate Anhydrous dioxane, 60°C, 6 h; then MeONa/MeOH, 60°C, 6 h ~74 Formation of 3-(2-chloroethyl)thieno[3,2-d]pyrimidine-2,4-dione
Alkylation with alkyl halides DMF, MeONa, 100°C, 15 min Variable Introduces alkyl substituents at 3-position
Substitution of chloroethyl with ammonia Ammonia-dioxane, reflux, 2 days Moderate Slow reaction; risk of side products
Cyclization with formamide Reflux or microwave irradiation 70-80 Produces thieno[3,2-d]pyrimidin-4-ones
Condensation with cyanamide HCl, aqueous solution, room temperature 75 Yields 2-(pyrimidine-2-ylamino) derivatives

Research Findings and Notes

  • The reaction of methyl 3-aminothiophene-2-carboxylate with 2-chloroethyl isocyanate is a key step to introduce the 2-chloroethyl substituent, which is a precursor to the 2-aminoethyl group.
  • Alkylation reactions using sodium methoxide in methanol followed by reaction with alkyl halides are efficient for modifying the 3-position of the thienopyrimidine core.
  • Microwave irradiation has been reported to enhance the yield and reduce reaction times for the preparation of thienopyrimidine derivatives, including amino ester condensation steps.
  • Cyclization reactions under acidic or basic conditions are critical for ring closure and formation of the pyrimidine ring fused with thiophene.
  • The substitution of the chloroethyl group with an amino group requires careful control of reaction conditions to avoid formation of tricyclic by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aminoethyl side chain .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that compounds containing the thieno[3,2-d]pyrimidine core can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Case Study:
A study demonstrated that a derivative of 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibited potent cytotoxic effects against breast cancer cells by targeting specific kinases involved in tumor progression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thieno[3,2-d]pyrimidine derivatives have shown efficacy against a range of bacterial and fungal pathogens. This property is attributed to their ability to interfere with microbial metabolic processes.

Case Study:
In vitro studies revealed that certain derivatives exhibited strong inhibitory effects on pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics.

Biological Mechanisms

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation: It can modulate receptor activity related to neurotransmission and immune responses.

Synthetic Methods

Various synthetic routes have been reported for producing this compound. These methods include:

  • Condensation Reactions: Utilizing thioketones or aldehydes to yield derivatives with enhanced properties.
  • Cyclization Techniques: Employing cyclization strategies to construct the thieno-pyrimidine core efficiently.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors involved in cell proliferation. The compound has been shown to inhibit the activity of certain kinases, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways involved include the inhibition of VEGFR-2 and the induction of apoptosis through the activation of caspases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Compound Name Substituent(s) Biological Activity/Application Key Findings Reference(s)
3-(2-Aminoethyl)-thieno[3,2-d]pyrimidine-2,4-dione 2-Aminoethyl at position 3 Not explicitly reported (potential CNS/GPCR modulation) Unique aminoethyl group enhances hydrophilicity; possible α₁-adrenergic receptor interactions .
3-(2,4-Difluorophenyl)-thieno[3,2-d]pyrimidine-2,4-dione 2,4-Difluorophenyl at position 3 Antiviral/anticancer (hypothesized) Fluorine atoms improve metabolic stability and lipophilicity .
3-(4-Fluorobenzyl)-thieno[3,2-d]pyrimidine-2,4-dione 4-Fluorobenzyl at position 3 Enzyme inhibition (e.g., PPO) Exhibits π–π stacking and hydrogen bonding with FAD in Nicotiana tabacum PPO .
3-(3,5-Dimethylphenyl)-thieno[3,2-d]pyrimidine-2,4-dione 3,5-Dimethylphenyl at position 3 Antimicrobial/antifungal Methyl groups enhance membrane permeability; moderate activity against S. aureus .
5-Methyl-thieno[3,2-d]pyrimidine-2,4-dione Methyl at position 5 Antimicrobial/anticancer Core structure used in A2A adenosine receptor antagonists and ACC inhibitors .

Key Observations:

Fluorinated Aryl Groups: Fluorine substituents (e.g., 2,4-difluorophenyl) enhance binding to hydrophobic enzyme pockets, as demonstrated in herbicidal PPO inhibition . Methyl/Methylphenyl Groups: Improve metabolic stability and antimicrobial activity .

Synthetic Routes: The target compound is synthesized via nucleophilic substitution or condensation reactions starting from thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffolds . Fluorinated analogs often require electrophilic aromatic substitution or Suzuki coupling .

Structural-Activity Relationships (SAR): Position 3 Modifications: Substituents at position 3 critically influence target selectivity. For example, aryl groups favor enzyme inhibition, while alkylamino groups may enhance receptor binding . Position 5 Methylation: Enhances antimicrobial activity by stabilizing interactions with bacterial TrmD .

Antimicrobial Activity :

  • 6-Hetaryl-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones (structural analogs) show moderate activity against S. aureus and E. coli, with MIC values comparable to streptomycin in some cases .
  • The aminoethyl variant’s activity remains underexplored but is hypothesized to target Gram-negative pathogens due to its hydrophilic side chain .

Enzyme Inhibition :

  • Pyrido[2,3-d]pyrimidine-2,4-dione derivatives (e.g., compound 2o ) inhibit Nicotiana tabacum PPO via π–π interactions with FAD and hydrogen bonding with Arg98 .

Receptor Modulation :

  • Thieno[3,2-d]pyrimidine-2,4-diones with alkylamino groups (e.g., aminoethyl) are predicted to interact with α₁-adrenergic receptors, which regulate vascular tone and CNS function .

Biological Activity

3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and hormone regulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C6H8N2O2S
  • Molecular Weight : 168.18 g/mol
  • IUPAC Name : 3-(2-aminoethyl)-thieno[3,2-d]pyrimidine-2,4-dione

The compound features a thieno[3,2-d]pyrimidine core which is significant for its biological interactions. The presence of the aminoethyl group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of LHRH Receptor :
    • A notable study demonstrated that derivatives of thieno[3,2-d]pyrimidine-2,4-dione exhibit potent antagonistic activity against the luteinizing hormone-releasing hormone (LHRH) receptor. For instance, compound 9k displayed an IC50 value of 0.06 nM in vitro and effectively suppressed plasma LH levels in animal models when administered orally at 30 mg/kg .
  • Cancer Cell Proliferation Inhibition :
    • Research has shown that derivatives inhibit d-Dopachrome tautomerase activity and suppress the proliferation of non-small cell lung cancer (NSCLC) cells. Compounds were tested for their inhibitory potency with IC50 values ranging from 2.6 to 5.1 µM depending on structural modifications .

Table 1: Summary of Biological Activities

ActivityCompound/DerivativeIC50 (nM or µM)Reference
LHRH Receptor AntagonismCompound 9k0.06
NSCLC Proliferation InhibitionCompound 5d5.1
MIF2 Tautomerase InhibitionCompound 3i2.6

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thieno[3,2-d]pyrimidine core significantly affect biological activity:

  • Substituents on the Amino Group : Variations in substituents can enhance binding affinity and inhibitory potency.
  • Hydrophobic Interactions : The presence of hydrophobic groups (e.g., CF3) increases binding interactions with target proteins.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : The ethylamine side chain shows distinct signals: δ ~2.7–3.1 ppm (CH2NH2 triplet) and δ ~1.8–2.2 ppm (NH2 protons, broad). Aromatic protons from the thienopyrimidine core appear at δ ~7.0–8.5 ppm .
  • LCMS : Molecular ion peaks (e.g., [M+H]+ at m/z ~252) confirm molecular weight. Fragmentation patterns help distinguish positional isomers .

How does the 2-aminoethyl group influence biological activity compared to other substituents in thienopyrimidine derivatives?

Advanced Research Focus
The aminoethyl group enhances:

  • Solubility : Protonation at physiological pH improves aqueous solubility, critical for in vitro assays.
  • Target binding : The primary amine can form hydrogen bonds with kinase ATP pockets (e.g., eEF-2K inhibition) or DNA minor grooves .
    Contrastingly, halogenated analogs (e.g., 4-chlorophenyl derivatives) exhibit higher lipophilicity, favoring membrane penetration but reducing solubility. Structure-activity relationship (SAR) studies should compare IC50 values across substituents in enzyme inhibition assays .

What experimental strategies resolve contradictions in reported biological activities of thienopyrimidine derivatives?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may stem from:

  • Assay conditions : Variances in cell line viability protocols (e.g., MTT vs. resazurin assays).
  • Compound stability : Hydrolysis of the aminoethyl group under acidic conditions can alter activity.
    To address this:

Validate purity via HPLC before assays.

Use standardized cell lines (e.g., NCI-60 panel for cytotoxicity).

Perform stability studies (pH 2–9, 37°C) to identify degradation products .

What mechanistic hypotheses explain the anticancer potential of 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4-dione?

Advanced Research Focus
Proposed mechanisms include:

  • Kinase inhibition : Analogous compounds inhibit eEF-2K, disrupting protein synthesis in cancer cells .
  • DNA intercalation : Planar thienopyrimidine cores intercalate DNA, inducing apoptosis. The aminoethyl group may stabilize interactions via minor groove binding .
    Experimental validation requires:
  • Kinase profiling assays (e.g., ADP-Glo™ for eEF-2K).
  • DNA melting studies (UV-Vis monitoring of Tm shifts) .

How can researchers design SAR studies to optimize the 2-aminoethyl substituent for enhanced selectivity?

Q. Advanced Research Focus

  • Analog synthesis : Prepare derivatives with varied chain lengths (e.g., 3-aminopropyl) or branched amines.
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like MIF2 or topoisomerases.
  • Selectivity screening : Test against off-target kinases (e.g., EGFR, VEGFR) to minimize toxicity .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures).
  • Aminoethyl group stability : Use protective groups (e.g., Boc) during synthesis to prevent oxidation.
  • Yield reproducibility : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters .

How do structural modifications at the 3-position affect the compound’s physicochemical properties?

Basic Research Focus
Substituents at the 3-position (e.g., aryl vs. alkyl groups) modulate:

  • LogP : Chlorophenyl groups increase hydrophobicity (LogP ~3.5), while ethoxy groups improve solubility (LogP ~2.1).
  • Metabolic stability : Fluorinated analogs resist CYP450 oxidation better than methyl derivatives.
    These properties are quantified via shake-flask LogP measurements and microsomal stability assays .

What in vitro models are suitable for evaluating the compound’s antimicrobial efficacy?

Q. Basic Research Focus

  • Bacterial strains : Staphylococcus aureus (Gram+) and Pseudomonas aeruginosa (Gram-) for broad-spectrum screening.
  • Fungal models : Candida albicans for antifungal activity.
  • Assay design : Broth microdilution (MIC90 determination) with controls (e.g., metronidazole) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.